molecular formula C12H8N2O4 B7838356 3-Nitro-5-(pyridin-4-yl)benzoic acid

3-Nitro-5-(pyridin-4-yl)benzoic acid

Cat. No.: B7838356
M. Wt: 244.20 g/mol
InChI Key: ZFBVSIAPJYXEKU-UHFFFAOYSA-N
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Description

3-Nitro-5-(pyridin-4-yl)benzoic acid is an organic compound that features a nitro group and a pyridine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitro-5-(pyridin-4-yl)benzoic acid can be synthesized through a multi-step process involving the nitration of a pyridine derivative followed by carboxylation. One common method involves the reaction of 3-nitropyridine with 4-bromobenzoic acid under basic conditions to form the desired product. The reaction typically requires a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).

Major Products

    Reduction: 3-Amino-5-(pyridin-4-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-Nitro-5-(pyridin-4-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-5-(pyridin-4-yl)benzoic acid depends on its specific application. In coordination chemistry, it acts as a ligand that coordinates with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-(pyridin-4-yl)benzoic acid
  • 3-Nitro-5-(pyridin-3-yl)benzoic acid
  • 3-Nitro-2-(pyridin-4-yl)benzoic acid

Uniqueness

3-Nitro-5-(pyridin-4-yl)benzoic acid is unique due to the specific positioning of the nitro and pyridine groups, which influence its reactivity and coordination behavior. This compound’s structural features make it particularly suitable for forming metal-organic frameworks with distinct topologies and properties .

Properties

IUPAC Name

3-nitro-5-pyridin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)10-5-9(6-11(7-10)14(17)18)8-1-3-13-4-2-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBVSIAPJYXEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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